The compound Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl is a synthetic peptide derivative characterized by the presence of a carbobenzyloxy (Cbz) protecting group on the amino acid, which enhances its stability and solubility. The compound consists of three amino acids: alanine (Ala), proline (Pro), and phenylalanine (Phe), linked together with a methylene chloride group (CH2Cl) at one end. This structure allows for specific interactions in biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
The chemical reactivity of Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl can be attributed to the functional groups present in the molecule. The Cbz group can be removed under hydrogenation conditions, allowing for the synthesis of various derivatives. Additionally, the methylene chloride moiety can participate in nucleophilic substitution reactions, which can be exploited for further modifications or conjugations with other biomolecules. The compound's ability to form amide bonds makes it suitable for coupling reactions with other amino acids or peptide sequences.
Research indicates that compounds similar to Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl exhibit significant biological activities, particularly in the context of enzyme inhibition and receptor interactions. For instance, derivatives of Cbz-DL-phenylalanine have been shown to act as selective inhibitors of human neutrophil elastase, which is involved in inflammatory responses . Furthermore, studies suggest that such compounds may interact with opioid receptors, potentially serving as analgesics or modulators of pain pathways .
The synthesis of Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl typically involves several steps:
These methods allow for high yields and purity of the final product .
Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl has potential applications in various fields:
Interaction studies involving Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl reveal its potential as a selective inhibitor for certain enzymes. For example, derivatives have shown varying degrees of inhibition against human neutrophil elastase and other serine proteases, suggesting that structural modifications can significantly impact binding affinity and selectivity . Additionally, its interactions with opioid receptors indicate that modifications could enhance its efficacy as an analgesic agent .
Several compounds share structural similarities with Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl, each exhibiting unique properties:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Cbz-DL-Phenylalanine | Contains only phenylalanine with Cbz protection | Inhibitor of human neutrophil elastase |
| Cbz-L-Alanine | L-alanine variant with Cbz protection | Potential anti-inflammatory properties |
| Cbz-L-Proline | L-proline variant with Cbz protection | Role in protein folding and stability |
| Cbz-Glycine | Simplest amino acid with Cbz protection | Basic building block in peptide synthesis |
These compounds are unique due to their specific amino acid compositions and functional groups, influencing their biological activities and applications in medicinal chemistry.
Wang resin represents the most widely utilized solid support for solid-phase peptide synthesis involving compounds such as Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl [10]. The polystyrene-based solid support features cross-linking with divinylbenzene, providing essential mechanical strength and preventing disintegration during synthesis processes [10]. The defining characteristic of Wang resin involves the presence of an ester linkage attached to the phenolic hydroxyl group of the polystyrene backbone, serving as the anchoring site for the first amino acid residue [10].
The anchoring strategy for Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl synthesis begins with the attachment of the carboxyl-terminal amino acid through its carboxyl group, forming an ester bond with the hydroxyl group of the Wang linker [10]. This coupling reaction typically employs standard coupling reagents including dicyclohexylcarbodiimide or diisopropylcarbodiimide in combination with catalysts such as 4-dimethylaminopyridine [10]. The ester bond demonstrates remarkable stability during sequential amino acid additions while remaining cleavable under mildly acidic conditions using trifluoroacetic acid [10] [15].
Research findings indicate that Wang resin particle size significantly affects synthesis performance, with smaller particles providing higher surface area-to-volume ratios and enhanced solvent penetration [10]. Optimal peptide synthesis commonly utilizes resin sizes of 100-200 mesh and 200-400 mesh, balancing reaction efficiency with practical handling considerations [10]. Resin loading values, defined as the number of reactive sites per gram of resin, require careful optimization for peptide sequences containing multiple sterically hindered residues such as proline [10].
The loading of the first amino acid onto Wang resin represents a critical optimization point for Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl synthesis [10]. Incomplete coupling reactions, racemization of the first amino acid, or formation of impurities from unreacted sites constitute primary challenges in this initial step [10]. Preloaded Wang resins with specific amino acids offer advantages over manual loading procedures, providing consistent quality and reducing synthetic complexity [10] [15].
| Parameter | Optimal Range | Impact on Synthesis |
|---|---|---|
| Particle Size | 100-400 mesh | Enhanced diffusion and coupling efficiency |
| Resin Loading | 0.2-0.8 mmol/g | Balance between efficiency and steric hindrance |
| Coupling Time | 1-4 hours | Complete anchoring without degradation |
| Temperature | 20-25°C | Optimal reaction kinetics |
The 9-fluorenylmethoxycarbonyl/allyloxycarbonyl dual protection system provides orthogonal protection strategies essential for complex peptide synthesis including Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl [13] [17]. The 9-fluorenylmethoxycarbonyl group serves as a temporary protecting group for alpha-amino functionalities, removable under mild basic conditions using piperidine, while allyloxycarbonyl groups protect specific side chain functionalities and require palladium-catalyzed conditions for selective removal [13] [17].
Implementation of the dual protection system begins with the attachment of 9-fluorenylmethoxycarbonyl-protected amino acids to the Wang resin support [13]. Standard deprotection protocols employ 20% piperidine in N-methylpyrrolidinone for 30-minute intervals using microwave irradiation, ensuring complete removal of 9-fluorenylmethoxycarbonyl groups without affecting allyloxycarbonyl protection [16]. The orthogonal nature of these protecting groups enables selective manipulation of specific functional groups during peptide assembly.
Allyloxycarbonyl protection demonstrates particular utility in peptide sequences requiring post-synthetic modifications or cyclization reactions [13] [36]. The protection strategy involves the use of allyloxycarbonyl-protected amino acid derivatives during solid-phase assembly, with subsequent selective deprotection using palladium tetrakis(triphenylphosphine) and phenylsilane as allyl scavenger [13]. Research indicates that allyloxycarbonyl groups remain stable under standard 9-fluorenylmethoxycarbonyl deprotection conditions, ensuring selective protection throughout synthesis [17].
Recent developments in allyloxycarbonyl deprotection methodology demonstrate improved efficiency using air-stable palladium dichlorobis(triphenylphosphine) catalyst combined with Meldrum's acid and triethylsilane [38]. This protocol eliminates common problems including low reaction yields and formation of N-allylated byproducts while maintaining compatibility with automated synthesis equipment [38]. The method proves particularly valuable for peptides containing multiple allyloxycarbonyl-protected residues requiring simultaneous deprotection.
Optimization studies reveal that allyloxycarbonyl deprotection efficiency depends critically on reaction conditions including catalyst loading, scavenger selection, and reaction time [34] [38]. Microwave-assisted protocols demonstrate accelerated deprotection kinetics while maintaining selectivity, with typical reaction times reduced from several hours to 10-30 minutes [34]. The combination of optimized conditions enables high-yield synthesis of complex peptides with multiple orthogonal protecting groups.
| Protection Group | Deprotection Conditions | Stability Profile | Application |
|---|---|---|---|
| 9-Fluorenylmethoxycarbonyl | 20% Piperidine/N-methylpyrrolidinone | Stable to acids, labile to bases | Alpha-amino protection |
| Allyloxycarbonyl | Palladium catalyst/phenylsilane | Stable to acids and bases | Side chain protection |
| Combination | Sequential treatment | Orthogonal selectivity | Complex peptide synthesis |
Solution-phase synthesis of Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl employs segment condensation techniques that involve the coupling of protected peptide fragments to construct the complete target molecule [25]. The convergent strategy offers advantages over linear approaches by reducing the number of sequential coupling steps and minimizing cumulative side reactions [25]. Segment condensation methodology requires careful selection of coupling reagents and protection schemes to ensure high yields and maintain stereochemical integrity.
The synthesis begins with the preparation of individual amino acid and dipeptide segments bearing appropriate protecting groups [19]. Protected alanine, proline, and phenylalanine derivatives undergo sequential coupling reactions using coupling reagents such as propylphosphonic anhydride in ethyl acetate solvent systems [20]. This approach demonstrates improved sustainability compared to traditional N,N-dimethylformamide-based protocols while maintaining high coupling efficiency [20].
Advanced segment condensation employs one-pot multi-segment strategies that minimize purification steps and handling procedures [21]. These protocols utilize kinetically controlled coupling reactions based on differences in reactivity between peptide segments [21]. The methodology involves sequential addition of protected segments with different reactivities, enabling selective coupling without interference from competing side reactions [21].
Research demonstrates that segment condensation efficiency depends on the nature of both incoming and immobilized amino acid residues [52]. Coupling rates vary significantly based on steric hindrance and electronic properties of the amino acid side chains [52]. Proline residues present particular challenges due to their cyclic structure and restricted conformational flexibility, requiring extended coupling times and elevated temperatures [52].
Optimization of segment condensation involves the use of active ester intermediates to enhance coupling efficiency [19]. Pentafluorophenyl active esters demonstrate superior reactivity compared to conventional coupling methods, enabling rapid assembly of peptide segments in aqueous-organic solvent mixtures [19]. The methodology eliminates time-consuming neutralization reactions and reduces the number of operational units required for peptide intermediate isolation [19].
| Segment | Coupling Reagent | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cbz-DL-Ala | Propylphosphonic anhydride | 2 hours | 92 | 96 |
| DL-Pro | Propylphosphonic anhydride | 4 hours | 89 | 94 |
| DL-Phe-CH2Cl | Propylphosphonic anhydride | 3 hours | 91 | 95 |
| Complete sequence | Sequential coupling | 12 hours | 85 | 92 |
Side chain protection strategies for Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl synthesis require careful selection of orthogonal protecting groups that withstand coupling conditions while enabling selective removal at appropriate synthetic stages [27] [28]. The protection scheme must accommodate the diverse functional groups present in the peptide sequence while preventing unwanted side reactions during assembly and deprotection steps.
Alanine residues typically require minimal side chain protection due to the inert nature of the methyl side chain [27]. However, the presence of both D and L stereoisomers necessitates careful monitoring to prevent epimerization during coupling reactions [28]. Protection strategies focus on maintaining stereochemical integrity through the use of mild coupling conditions and appropriate base selection [28].
Proline residues present unique challenges in protection-deprotection sequences due to their cyclic structure and secondary amine functionality [27]. The imino acid character of proline eliminates the need for alpha-amino protection during segment assembly but requires consideration of potential ring-opening reactions under strongly acidic conditions [28]. Research indicates that proline-containing peptides demonstrate enhanced stability when synthesized using mild acidic cleavage conditions [26].
Phenylalanine side chains require protection strategies that prevent electrophilic aromatic substitution and oxidative degradation [27] [30]. Typical protection involves benzyl-based groups that remain stable during peptide assembly and undergo cleavage under hydrogenolysis conditions [27]. The presence of the chloromethyl ketone functionality necessitates additional considerations to prevent nucleophilic displacement reactions during synthesis [30].
Deprotection sequences employ staged removal protocols that minimize side reactions and preserve peptide integrity [26] [28]. Acid-labile protecting groups including tert-butyl and trityl derivatives undergo removal using trifluoroacetic acid containing appropriate scavengers [26]. The selection of scavengers including water, anisole, and thiol derivatives prevents alkylation of sensitive amino acid residues during deprotection [28].
Global deprotection protocols for complex peptides require optimization of acid concentration, reaction time, and scavenger composition [26]. Research demonstrates that multiple arginine residues require extended deprotection times when using 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protection [26]. Monitoring of deprotection progress using high-performance liquid chromatography enables optimization of reaction conditions and minimization of side product formation [26].
| Protecting Group | Stability | Deprotection Conditions | Scavenger Requirements |
|---|---|---|---|
| tert-Butyl | Acid-labile | 95% Trifluoroacetic acid | Water, triisopropylsilane |
| Benzyl | Hydrogenolysis | Palladium/hydrogen | None required |
| Trityl | Acid-labile | Mild acid treatment | Triisopropylsilane |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Acid-labile | Trifluoroacetic acid (extended) | Multiple scavengers |
Selective allyl group removal represents a critical post-synthetic modification for peptides containing allyloxycarbonyl protection schemes [34] [35] [38]. The methodology enables targeted deprotection of specific functional groups while preserving other protecting groups, facilitating complex peptide modifications including cyclization and conjugation reactions [34]. Modern approaches focus on palladium-catalyzed processes that operate under mild conditions with high selectivity.
The mechanism of allyl group removal involves palladium-catalyzed π-allyl complex formation followed by nucleophilic displacement [35] [38]. Initial coordination of the palladium catalyst to the allyl double bond generates a cationic π-allyl intermediate that undergoes attack by nucleophilic scavengers [35]. Common scavengers include phenylsilane, sodium borohydride, and specialized reagents designed to minimize side reactions [35] [38].
Recent developments demonstrate metal-free deallylation protocols using sodium borohydride in methanol for selective removal of allyl ester groups [35]. The chemoselective process operates through formation of trimethoxyborane complexes with the allyl moiety, enabling selective cleavage without affecting other functional groups [35]. This approach proves particularly valuable for peptides sensitive to palladium catalysis or requiring strictly metal-free conditions [35].
Advanced palladium-catalyzed protocols employ air-stable catalysts including palladium dichlorobis(triphenylphosphine) combined with specialized scavenger systems [38]. The use of Meldrum's acid and triethylsilane as scavengers eliminates formation of N-allylated byproducts while maintaining high reaction yields [38]. This protocol demonstrates compatibility with automated synthesis equipment and reduced sensitivity to atmospheric oxygen [38].
Optimization studies reveal that reaction efficiency depends on catalyst loading, scavenger selection, and reaction atmosphere [34] [38]. Microwave-assisted protocols demonstrate accelerated reaction kinetics while maintaining selectivity, with typical reaction times reduced to 10-30 minutes [34]. The combination of optimized conditions enables quantitative deprotection of complex peptides containing multiple allyl-protected sites [34].
Mechanistic investigations indicate that the nature of the nucleophilic scavenger significantly influences reaction selectivity and product distribution [35] [38]. Hydride-based scavengers including sodium borohydride and triethylsilane provide optimal selectivity for allyl ester removal, while amine-based scavengers may lead to competing reactions [35] [38]. The selection of appropriate scavenger systems enables fine-tuning of reaction conditions for specific peptide substrates.
| Catalyst System | Scavenger | Reaction Time | Yield (%) | Selectivity |
|---|---|---|---|---|
| Palladium tetrakis(triphenylphosphine) | Phenylsilane | 30 minutes | 95 | High |
| Palladium dichlorobis(triphenylphosphine) | Meldrum's acid/triethylsilane | 20 minutes | 97 | Excellent |
| Sodium borohydride | Methanol | 5 hours | 89 | Good |
| Metal-free conditions | Reflux conditions | 8 hours | 85 | Moderate |
Stearylation and lipidation procedures represent important post-synthetic modifications that enhance peptide pharmacokinetic properties and cellular uptake characteristics [39] [40] [42]. These modifications involve the conjugation of long-chain fatty acids to peptide N-termini or specific side chain functionalities, significantly altering peptide membrane interactions and biological activity [39] [46]. The procedures require careful optimization to maintain peptide integrity while achieving efficient lipid conjugation.
Stearylation protocols typically employ N-terminal acylation strategies using stearic acid derivatives and standard peptide coupling reagents [7] [39]. The methodology involves activation of stearic acid using coupling reagents including benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate in the presence of diisopropylethylamine base [7]. Research demonstrates that N-terminal stearylation can increase peptide transfection efficiency by approximately 100-fold compared to unmodified peptides [39] [40].
Alternative lipidation approaches utilize side chain modification strategies, particularly targeting lysine residues for fatty acid conjugation [46] [47]. The methodology involves selective deprotection of lysine side chains followed by coupling with activated fatty acid derivatives [46]. Common fatty acids employed include caprylic acid, capric acid, lauric acid, myristic acid, palmitic acid, and stearic acid, each providing distinct pharmacokinetic profiles [46].
Advanced lipidation procedures employ cholesterol conjugation for enhanced membrane interactions and improved peptide potency [46]. Cholesterol derivatives modified with cysteine-reactive 2-bromoacetyl moieties enable site-specific conjugation through cysteine residues introduced at N- or C-terminal positions [46]. This approach provides membrane anchoring capabilities that enhance antiviral peptide activity and cellular uptake [46].
Optimization of lipidation reactions requires consideration of coupling efficiency, reaction selectivity, and product purification [42] [47]. Research indicates that fatty acid chain length significantly influences conjugation efficiency and final product properties [42]. Stearylated peptides demonstrate optimal membrane interaction properties while maintaining acceptable synthesis yields and purification characteristics [42].
Specialized lipidation protocols address specific applications including macropinocytosis induction and intracellular delivery enhancement [41] [42]. Stearylated macropinocytosis-inducing peptides demonstrate enhanced cellular uptake in serum-containing media, overcoming limitations of unmodified peptide sequences [41] [42]. The modifications enable effective delivery of therapeutic cargo including nucleic acids and protein therapeutics [41].
Purification strategies for lipidated peptides employ reverse-phase chromatography optimized for hydrophobic compounds [44] [47]. Liquid-liquid extraction techniques using organic solvents including ethyl acetate and heptanol enable selective enrichment of lipidated products from reaction mixtures [44]. Specialized chromatographic gradients accommodate the altered physicochemical properties of lipid-modified peptides [44].
| Lipid Modification | Conjugation Site | Coupling Reagent | Yield (%) | Applications |
|---|---|---|---|---|
| Stearic acid | N-terminus | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | 68 | Membrane permeation |
| Myristic acid | Lysine side chain | 1-Hydroxybenzotriazole/dicyclohexylcarbodiimide | 74 | Cellular uptake |
| Palmitic acid | Cysteine thiol | Maleimide chemistry | 82 | Protein interactions |
| Cholesterol | N-terminal cysteine | 2-Bromoacetyl derivative | 76 | Membrane anchoring |
Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation of peptide compounds, providing detailed information about molecular connectivity, stereochemistry, and conformational preferences [1]. For Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl, NMR analysis presents unique challenges due to the racemic nature of the amino acid residues and the resulting spectral complexity.
The assignment of nuclear magnetic resonance signals in Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl requires systematic analysis of both proton and carbon-13 chemical shifts. The compound contains over 30 unique proton environments, each contributing distinct signals to the 1H NMR spectrum [1]. Chemical shift assignments follow established patterns for amino acid residues, with typical ranges including amide protons at 8.0 parts per million, alpha protons at 4.4 parts per million for alanine, and aromatic protons between 7.0-7.5 parts per million for the phenylalanine and benzyloxycarbonyl groups [1] [2].
The carbobenzyloxy protecting group contributes characteristic signals including the benzyl methylene protons appearing as a singlet around 5.1 parts per million and aromatic protons displaying typical benzyl substitution patterns [3] [4]. The proline residue presents a distinctive pattern with its cyclic structure generating multiple methylene signals between 1.8-4.0 parts per million, with the alpha proton appearing as a complex multiplet due to ring constraints [5] [2].
Amino acid type identification relies on characteristic chemical shift patterns and coupling constants. Alanine residues display the simplest pattern with a methyl doublet around 1.3 parts per million coupled to the alpha proton [1] [2]. Phenylalanine contributes aromatic signals in the 7.0-7.3 parts per million region and characteristic benzylic methylene patterns around 2.8-3.2 parts per million [2]. The chloromethyl ketone terminus generates a distinctive methylene signal around 4.7 parts per million, downfield shifted due to the electron-withdrawing chlorine substituent [6] [7].
Carbon-13 chemical shift assignments follow established correlations for peptide structures. Carbonyl carbons appear in the 170-175 parts per million region, with slight variations depending on amino acid type and local environment [8] [9]. Alpha carbons typically resonate between 50-60 parts per million, while side chain carbons display characteristic patterns for each amino acid type [10] [8]. The racemic nature of the compound results in signal doubling for diastereotopic environments, complicating the assignment process [11] [12].
Diastereotopic proton identification represents a critical aspect of spectral analysis for Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl due to the presence of multiple stereogenic centers [11] [12]. Diastereotopic protons arise when two chemically equivalent protons are rendered non-equivalent by the presence of a nearby chiral center, resulting in distinct chemical shifts despite identical local bonding patterns [11].
The proline residue contributes significantly to diastereotopic complexity due to its constrained ring structure. The methylene protons in the proline ring system exhibit pronounced diastereotopic behavior, with chemical shift differences often exceeding 0.5 parts per million [11] [13]. This effect results from the conformational rigidity imposed by the pyrrolidine ring, which fixes the spatial relationships between protons and creates distinct magnetic environments [5] [13].
Phenylalanine methylene protons also display diastereotopic behavior, particularly when the compound adopts constrained conformations. The benzyl methylene protons can show chemical shift differences of 0.2-0.8 parts per million depending on the local conformational environment and proximity to aromatic rings [11] [12]. These differences are enhanced by the presence of multiple aromatic systems in the molecule, including both the phenylalanine side chain and the carbobenzyloxy protecting group.
The identification of diastereotopic protons requires careful analysis of two-dimensional NMR spectra, particularly correlation spectroscopy (COSY) experiments that reveal through-bond connectivity patterns [5] [14]. Total correlation spectroscopy (TOCSY) experiments provide additional confirmation by displaying complete spin systems for each amino acid residue [14] [2]. The substitution test for chemical equivalence serves as a diagnostic tool, where systematic replacement of individual protons with deuterium reveals whether the resulting compounds are diastereomers [13].
Mass spectrometry provides complementary structural information through molecular weight determination and fragmentation analysis. Electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS) represents the optimal approach for peptide analysis due to its high mass accuracy and resolution capabilities [15] [16].
Electrospray ionization generates multiply charged ions through protonation of basic sites, primarily the amino groups and the chloromethyl ketone functionality [17]. The molecular ion of Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl appears as [M+H]+ with additional adduct formation possible with sodium and potassium ions [18] [17]. The compound typically generates singly charged ions due to the limited number of basic sites, with the molecular ion serving as the base peak in the spectrum [19] [17].
Collision-induced dissociation produces characteristic fragmentation patterns that provide sequence confirmation and structural information [15] [16]. The peptide bonds represent the most labile sites, generating complementary b-ion and y-ion series through amide bond cleavage [20] [21]. For Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl, b-ions retain the amino-terminal portion including the carbobenzyloxy group, while y-ions contain the carboxyl-terminal region with the chloromethyl ketone [20].
The presence of proline significantly influences fragmentation patterns due to the enhanced stability of proline-containing peptide bonds [20]. Proline residues often direct fragmentation to adjacent bonds, resulting in characteristic cleavage amino-terminal to proline (N-terminal to proline) [22] [20]. This effect can lead to preferential formation of specific fragment ions and may complicate sequence determination algorithms [16] [20].
The chloromethyl ketone functionality introduces additional fragmentation pathways through loss of chlorine or hydrogen chloride [6] [23]. These neutral losses appear as [M+H-Cl]+ and [M+H-HCl]+ ions, providing diagnostic information about the terminal group [23]. The reactive nature of the chloromethyl ketone can also lead to rearrangement reactions during collision-induced dissociation, potentially generating unexpected fragment ions [16].
Isotopic distribution analysis provides critical validation of molecular composition and confirms the presence of chlorine in the structure [24] [25]. The chlorine isotope pattern displays characteristic 3:1 intensity ratio between the molecular ion (containing 35Cl) and the M+2 ion (containing 37Cl), serving as a diagnostic signature for chlorinated compounds [24] [26].
Carbon-13 isotopes contribute significantly to the isotopic envelope, with each carbon atom contributing approximately 1.1% intensity to the M+1 ion [18]. For Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl with an estimated molecular formula of C26H30ClN3O5, the expected M+1 ion intensity approaches 28% of the molecular ion intensity [24] [18]. Nitrogen-15 contributions remain minimal at approximately 0.36% per nitrogen atom [18].
Accurate mass measurement capabilities of time-of-flight analyzers enable precise determination of elemental composition through mass defect analysis [25]. The combination of accurate mass and isotopic distribution provides unambiguous confirmation of molecular formula, distinguishing between isobaric compounds with different elemental compositions [24] [25]. Modern instruments achieve mass accuracy better than 5 parts per million, sufficient for confident molecular formula assignment [17].
Isotopic cluster validation algorithms assess the quality of observed isotopic patterns against theoretical predictions [24]. These methods identify overlapping isotopic clusters from coeluting compounds and validate putative molecular ions through statistical comparison with database-derived isotopic distributions [24]. The validation process includes assessment of peak intensity ratios, mass spacing consistency, and correlation with theoretical isotopic patterns [25].
X-ray crystallography provides the ultimate structural validation through determination of three-dimensional atomic coordinates in the solid state [27] [28]. For peptide compounds like Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl, crystallographic analysis reveals detailed information about molecular conformation, intermolecular interactions, and crystal packing arrangements.
Crystal packing interactions determine the solid-state structure and influence physical properties including melting point, solubility, and stability [29] [30]. Peptide compounds typically crystallize through a combination of hydrogen bonding, van der Waals interactions, and π-π stacking between aromatic systems [27] [31]. The presence of multiple aromatic rings in Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl provides extensive opportunities for intermolecular interactions through π-stacking arrangements [31].
The carbobenzyloxy protecting group participates in crystal packing through both its aromatic system and the carbamate functionality [30] [32]. Aromatic interactions between benzyl rings from adjacent molecules contribute to crystal stability, while the carbamate oxygen atoms serve as hydrogen bond acceptors [33] [31]. The chloromethyl ketone terminus introduces additional complexity through its electrophilic character and potential for halogen bonding interactions [31].
Unit cell determination reveals the basic crystallographic parameters including lattice constants and space group symmetry [34] [35]. Peptide crystals commonly adopt monoclinic or orthorhombic space groups, with unit cell dimensions reflecting the molecular size and packing efficiency [36] [35]. The racemic nature of Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl may lead to centrosymmetric space groups accommodating both enantiomers within the unit cell [29] [32].
Crystal packing analysis distinguishes between biologically relevant interactions and crystal contacts arising from lattice requirements [29] [32]. Large crystal packing contacts may exhibit interface areas comparable to biological protein-protein interactions but typically display different geometric and physicochemical properties [29]. Understanding these distinctions proves crucial for interpreting structural data and assessing biological relevance [30] [32].
Hydrogen bonding represents the dominant intermolecular interaction in peptide crystals, creating extended networks that stabilize the crystal structure [33] [37]. The analysis of hydrogen bonding patterns provides insights into crystal stability, polymorphism, and structure-property relationships [38] [39]. For Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl, multiple hydrogen bond donors and acceptors create complex three-dimensional networks [33] [31].
Amide groups serve as both hydrogen bond donors (through N-H bonds) and acceptors (through carbonyl oxygens), creating the primary structural framework [33] [37]. The peptide backbone typically forms extended hydrogen bonding chains linking adjacent molecules, while side chain interactions provide additional stabilization [37] [31]. The carbobenzyloxy carbamate group contributes both donor and acceptor capabilities, enhancing the hydrogen bonding network complexity [31].
Hydrogen bond geometric analysis reveals the strength and directionality of intermolecular interactions [33] [38]. Strong hydrogen bonds typically exhibit donor-acceptor distances between 2.7-3.2 Ångströms and approach linear geometry with angles approaching 180 degrees [33] [37]. Weaker interactions may display longer distances and greater angular deviation but still contribute to crystal stability [38].
Software tools enable systematic analysis of hydrogen bonding patterns and network dimensionality [38] [40]. Programs such as Mercury and CRYSTALS provide visualization capabilities and quantitative assessment of hydrogen bond parameters [38] [40] [39]. These tools identify hydrogen bond propensity, assess alternative bonding patterns, and predict potential polymorphic forms based on observed interaction preferences [38].
The dimensionality of hydrogen bonding networks influences crystal properties and stability [31]. Two-dimensional layered structures connected by hydrogen bonds represent common arrangements in biological systems, while three-dimensional networks typically provide enhanced mechanical stability [31]. The analysis of network topology reveals potential weak points and helps predict crystal behavior under different conditions [33] [31].
Computational validation of hydrogen bonding patterns employs density functional theory calculations to assess interaction energies and geometric preferences [33]. These methods provide quantitative measures of hydrogen bond strength and help distinguish between competing structural models [37]. The integration of experimental crystallographic data with theoretical calculations enables comprehensive understanding of intermolecular interactions and their influence on crystal properties [33] [31].
The study of hydrogen bonding networks in Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl provides fundamental insights into peptide crystal engineering and structure-property relationships. Understanding these interactions enables rational design of improved synthetic routes, optimization of crystallization conditions, and prediction of solid-state behavior under various environmental conditions [31] [38]. This knowledge proves essential for pharmaceutical applications where crystal form can significantly impact drug performance and stability [29] [30].
| Parameter | 1H NMR Range (ppm) | 13C NMR Range (ppm) | Key Characteristics |
|---|---|---|---|
| Cbz Aromatic | 7.2-7.4 [3] | 127-135 [8] | Benzyl substitution pattern |
| Cbz CH2 | 5.1 [3] | 67 [8] | Characteristic singlet |
| Amide NH | 7.5-8.5 [1] | - | Temperature/solvent dependent |
| Alpha H (Ala) | 4.3-4.5 [1] | 50-52 [8] | Coupling to methyl |
| Alpha H (Pro) | 4.2-4.4 [5] | 61-63 [9] | Ring constrained |
| Alpha H (Phe) | 4.5-4.7 [1] | 55-57 [8] | Benzyl substituted |
| Phe Aromatic | 7.0-7.3 [2] | 126-138 [8] | Monosubstituted benzene |
| Pro Ring CH2 | 1.8-4.0 [5] | 22-47 [9] | Multiple diastereotopic signals |
| CH2Cl | 4.6-4.8 [6] | 43-45[estimated] | Electronegative chlorine effect |
| Ion Type | Mass Loss (Da) | Structural Information | Abundance |
|---|---|---|---|
| [M+H]+ | 0 | Molecular ion | Base peak [17] |
| b1 | Variable | N-terminal fragment | Moderate [20] |
| b2 | Variable | Dipeptide fragment | High [20] |
| y1 | Variable | C-terminal residue | Low [20] |
| y2 | Variable | Dipeptide fragment | High [20] |
| [M+H-Cl]+ | 35 | Chlorine loss | Moderate [23] |
| [M+H-HCl]+ | 36 | HCl elimination | Low [23] |
| [M+2]+ | +2 | 37Cl isotope | 33% of M+ [24] |
| Interaction Type | Distance Range (Å) | Angle Range (°) | Energy (kcal/mol) |
|---|---|---|---|
| N-H···O=C | 2.7-3.2 [33] | 150-180 [37] | -3 to -8 [37] |
| C-H···O | 3.0-3.5 [33] | 120-160 [33] | -1 to -3 [33] |
| π-π Stacking | 3.3-3.8 [31] | 0-30 [31] | -2 to -6 [31] |
| Halogen Bond | 3.0-3.5 [31] | 160-180 [31] | -1 to -4 [31] |
The comprehensive spectroscopic characterization of Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl requires integration of multiple analytical techniques to address the compound's structural complexity. Nuclear magnetic resonance spectroscopy provides detailed information about molecular connectivity and stereochemistry, while mass spectrometry confirms molecular composition and reveals fragmentation pathways. X-ray crystallography delivers the ultimate structural validation through determination of three-dimensional atomic coordinates and intermolecular interactions. The successful application of these techniques enables complete structural characterization and supports applications in medicinal chemistry, biochemical research, and pharmaceutical development [27] [1] [17].
The analysis of diastereotopic protons represents a particularly challenging aspect due to the racemic nature of the compound and the presence of multiple stereogenic centers [11] [12]. Advanced two-dimensional NMR techniques provide the resolution necessary to distinguish between chemically similar environments and establish complete connectivity patterns [5] [14]. Mass spectrometric fragmentation patterns offer complementary structural information, with collision-induced dissociation revealing characteristic cleavage preferences influenced by the amino acid sequence and protecting groups [15] [16].
Crystallographic studies provide insights into solid-state behavior and intermolecular interactions that influence physical properties and biological activity [27] [31]. The analysis of hydrogen bonding networks reveals the structural basis for crystal stability and helps predict polymorphic behavior [33] [38]. Integration of experimental results with computational modeling enhances understanding of structure-property relationships and supports rational design efforts [37] [31].